molecular formula C5H12FNO B2909998 2-Amino-4-fluoro-2-methylbutan-1-ol CAS No. 2031269-01-7

2-Amino-4-fluoro-2-methylbutan-1-ol

Cat. No.: B2909998
CAS No.: 2031269-01-7
M. Wt: 121.155
InChI Key: QMPGSVMYTGICDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-fluoro-2-methylbutan-1-ol is an organic compound with the molecular formula C5H12FNO It is characterized by the presence of an amino group, a fluorine atom, and a hydroxyl group attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-fluoro-2-methylbutan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-fluoro-2-methylbutan-1-ol with ammonia under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-fluoro-2-methylbutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-amino-4-fluoro-2-methylbutanal.

    Reduction: Formation of 2-amino-4-fluoro-2-methylbutane.

    Substitution: Formation of compounds like 2-amino-4-azido-2-methylbutan-1-ol or 2-amino-4-cyano-2-methylbutan-1-ol.

Scientific Research Applications

2-Amino-4-fluoro-2-methylbutan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-4-fluoro-2-methylbutan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-chloro-2-methylbutan-1-ol
  • 2-Amino-4-bromo-2-methylbutan-1-ol
  • 2-Amino-4-iodo-2-methylbutan-1-ol

Uniqueness

2-Amino-4-fluoro-2-methylbutan-1-ol is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity compared to its halogenated analogs. This uniqueness makes it valuable in specific applications where these properties are advantageous.

Properties

IUPAC Name

2-amino-4-fluoro-2-methylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12FNO/c1-5(7,4-8)2-3-6/h8H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMPGSVMYTGICDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCF)(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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